molecular formula C7H15NO B8690240 ((2S,3R)-3-Methylpiperidin-2-yl)methanol

((2S,3R)-3-Methylpiperidin-2-yl)methanol

Cat. No.: B8690240
M. Wt: 129.20 g/mol
InChI Key: SHIBACMNDDHGAQ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R)-3-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a methyl group at the 3-position and a hydroxymethyl substituent at the 2-position of the piperidine ring. Its stereochemistry (2S,3R) plays a critical role in its physicochemical properties and biological interactions. This compound is structurally related to various heterocyclic amines and alcohols, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S,3R)-3-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

SHIBACMNDDHGAQ-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1CO

Canonical SMILES

CC1CCCNC1CO

Origin of Product

United States

Comparison with Similar Compounds

(a) [(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol ()

  • Structure : Differs by a methanesulfonyl group at the 1-position and (2S,3S) stereochemistry.
  • Molecular Formula: C₈H₁₇NO₃S (vs. C₇H₁₅NO for the target compound).
  • Altered stereochemistry (3S vs. 3R) may affect receptor-binding selectivity.
  • Applications : Likely used as a synthetic intermediate for sulfonamide-based drugs .

(b) [3-(Pyridin-2-yl)piperidin-3-yl]methanol ()

  • Structure : Features a pyridin-2-yl group at the 3-position.
  • Molecular Weight : 192.3 g/mol (vs. ~129.2 g/mol for the target compound).
  • Key Differences :
    • The pyridine ring introduces aromaticity and basicity, altering solubility and electronic properties.
    • Increased molecular weight may influence pharmacokinetics in drug design.
  • Applications : Highlighted for versatility in pharmaceutical and material science applications .

Pyridine-Based Methanol Derivatives

(a) (2-Chloro-5-methylpyridin-3-yl)methanol ()

  • Structure : Chlorine and methyl substituents on the pyridine ring.
  • Molecular Formula: C₇H₈ClNO.
  • Key Differences: The aromatic pyridine core vs. saturated piperidine in the target compound reduces conformational flexibility.
  • Applications : Catalogued as a pyridine derivative for specialized synthesis (Price: $400/g) .

(b) (3,6-Dichloro-5-methoxypyridin-2-yl)methanol ()

  • Structure : Dichloro and methoxy groups on the pyridine ring.
  • Key Differences :
    • Electron-withdrawing Cl and electron-donating OCH₃ groups create distinct electronic environments.
    • Higher molecular complexity may limit synthetic accessibility compared to the target compound.

Stereoisomeric and Epoxide-Related Compounds

(a) (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL ()

  • Structure : Differ in configuration at the 4-position.
  • Key Differences: (2S,3R,4R)-4-HIL forms hydrogen bonds/salt bridges with NADH and HILDH, while the 4S isomer lacks these interactions. Demonstrates how minor stereochemical changes critically impact enzyme binding and catalytic activity .

(b) (R,R,S)-35a and (R,R,R)-35a ()

  • Structure : Epoxide-containing piperidine derivatives.
  • Key Differences :
    • The epoxide group introduces reactivity for ring-opening reactions, absent in the target compound.
    • Stereochemistry at the epoxide influences regioselectivity in nucleophilic attacks .

Critical Analysis of Structural and Functional Differences

  • Stereochemistry : The (2S,3R) configuration of the target compound distinguishes it from diastereomers like (2S,3S) variants, which exhibit divergent binding modes with enzymes (e.g., HILDH in ).
  • Substituent Effects : Pyridine derivatives () prioritize aromatic interactions, while piperidine-based compounds favor conformational flexibility and hydrogen bonding.
  • Reactivity : Epoxide-containing analogs () enable ring-opening reactions, whereas the target compound’s hydroxymethyl group may participate in esterification or etherification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.